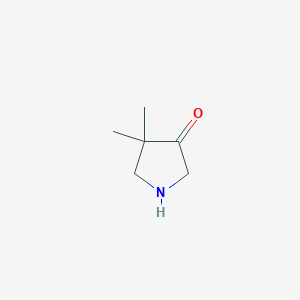

4,4-Dimethylpyrrolidin-3-one

Description

Significance of Pyrrolidinone Scaffolds in Modern Chemical Research

The pyrrolidinone nucleus, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in the landscape of medicinal chemistry. researchgate.net Its prevalence in a multitude of biologically active compounds, including a significant number of FDA-approved drugs, underscores its importance as a versatile scaffold in drug design and discovery. nih.govpharmablock.com The appeal of the pyrrolidinone ring system stems from several key features. As a saturated heterocyclic system, it allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterparts. nih.gov This three-dimensionality, arising from the sp³-hybridized carbon atoms, is crucial for establishing precise interactions with the complex binding sites of biological targets like proteins and enzymes. nih.govresearchgate.net

The non-planar nature of the pyrrolidinone ring, often described as undergoing "pseudorotation," contributes to its ability to present substituents in well-defined spatial orientations. nih.govresearchgate.net This stereochemical control is a powerful tool for medicinal chemists, enabling the fine-tuning of a molecule's biological activity and selectivity. nih.govresearchgate.net Furthermore, the pyrrolidinone scaffold can enhance a drug candidate's physicochemical properties, such as aqueous solubility. The nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. pharmablock.compharmablock.com The synthetic accessibility and the potential for diverse functionalization further cement the pyrrolidinone scaffold as a privileged structure in the development of novel therapeutics for a wide range of diseases, including cancer, diabetes, and infectious diseases. researchgate.nettandfonline.com

Overview of 4,4-Dimethylpyrrolidin-3-one as a Key Heterocyclic Moiety

Within the broad class of pyrrolidinones, this compound emerges as a particularly valuable building block for organic synthesis and medicinal chemistry. This compound is characterized by a pyrrolidinone ring with two methyl groups at the C4 position and a ketone at the C3 position. The gem-dimethyl substitution at the C4 position introduces a degree of steric bulk and conformational rigidity, which can be advantageous in designing molecules with specific binding properties. This structural feature can also influence the metabolic stability of compounds derived from it.

The presence of the ketone group at the C3 position provides a reactive handle for a variety of chemical transformations. This allows for the introduction of diverse functional groups, leading to the synthesis of a wide array of derivatives. For instance, the ketone can be converted to amines, alcohols, or fluorinated groups, significantly expanding the chemical diversity accessible from this single precursor. chemrxiv.org These transformations are crucial for generating libraries of compounds for screening in drug discovery programs. The strategic placement of the gem-dimethyl group and the reactive ketone makes this compound a versatile intermediate for the synthesis of complex molecules, including spirocyclic systems which are of growing interest in medicinal chemistry due to their unique three-dimensional structures. chemrxiv.org

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

4,4-dimethylpyrrolidin-3-one |

InChI |

InChI=1S/C6H11NO/c1-6(2)4-7-3-5(6)8/h7H,3-4H2,1-2H3 |

InChI Key |

KMWGVDOGQKOKRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNCC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 4,4 Dimethylpyrrolidin 3 One

Transformations at the Ketone Functionality (C-3 Position)

The ketone group at the C-3 position is a key site for a range of chemical modifications, enabling the introduction of various functional groups and the creation of new stereocenters.

The reduction of the ketone at the C-3 position of 4,4-dimethylpyrrolidin-3-one and its N-substituted analogs yields the corresponding 3-hydroxypyrrolidine derivatives. This transformation can be achieved using various reducing agents. For instance, the reduction of N-substituted 4,4-dimethylpyrrolidin-3-ones can be carried out with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) to produce 3-hydroxypyrrolidines.

Enantioselective reductions have also been explored to produce specific stereoisomers of the resulting alcohol. For example, the enantioselective reduction of 1-phenyl-4,4-dimethylpyrrolidine-2,3-dione has been achieved using (-)- and (+)-B-chlorodiisopinocampheylborane, yielding the corresponding (S)- and (R)-3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone, respectively. sci-hub.se Catalytic hydrogenation with a rhodium(I) complex has also been used to obtain the (R)-enantiomer. sci-hub.se

Table 1: Examples of Reduction Reactions of this compound Analogs

| Starting Material | Reagent(s) | Product | Yield | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 1-Phenyl-4,4-dimethylpyrrolidine-2,3-dione | (+)-DIP-Chloride® | (S)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | 65% | >99% | sci-hub.se |

| 1-Phenyl-4,4-dimethylpyrrolidine-2,3-dione | (-)-DIP-Chloride® | (R)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | 62% | >99% | sci-hub.se |

| 1-Phenyl-4,4-dimethylpyrrolidine-2,3-dione | (S,S)-BPPM-Rh(I) complex, H₂ | (R)-3-Hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone | Good | 76% | sci-hub.se |

| N-Boc-3-hydroxypyrrolidone derivative | LiAlH₄ | N-Boc-3-hydroxypyrrolidine derivative | - | - | chemrxiv.org |

Reductive amination is a powerful method for converting the ketone group of this compound into an amino group. wikipedia.org This two-step process typically involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, followed by reduction. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com

A notable application is the synthesis of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one (B1440770) derivatives. chemrxiv.org This process often starts with the corresponding 3-oxo-pyrrolidone, which undergoes condensation with an amine to form an imine, followed by reduction to yield the desired 3-aminopyrrolidinone. chemrxiv.org Another approach involves the formation of an oxime from the ketone, which is then reduced to the amine using a reducing agent like Raney Nickel. chemrxiv.org

Table 2: Amination Reactions of this compound Analogs

| Starting Material | Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| N-substituted 3-oxo-pyrrolidone | Amine, then reducing agent | N-substituted 3-amino-pyrrolidone | Imine condensation followed by reduction. | chemrxiv.org |

| 4,4-disubstituted-3-oxopyrrolidone | Hydroxylamine (B1172632), then Raney Nickel | 3-aminopyrrolidone | Oxime formation followed by reduction. | chemrxiv.org |

The ketone at the C-3 position readily undergoes condensation reactions with hydroxylamine to form oximes. chemrxiv.orgasianpubs.org These oximes are valuable intermediates that can be further transformed, for instance, by reduction to the corresponding 3-aminopyrrolidines. chemrxiv.org The formation of oximes is a common strategy for introducing a nitrogen-containing functional group at the C-3 position. chemrxiv.org

Other condensation reactions are also possible. For example, pyrrolidine-2,3-diones can react with various reagents in multicomponent reactions, highlighting the versatility of the ketone functionality for constructing more complex molecular scaffolds. sci-hub.se

Table 3: Oxime Formation from 4,4-Disubstituted-3-oxopyrrolidones

| Starting Material | Reagent | Product | Subsequent Transformation | Reference |

|---|---|---|---|---|

| 4,4-disubstituted-3-oxopyrrolidone | Hydroxylamine | Oxime derivative | Reduction with Raney Nickel to form 3-aminopyrrolidone. | chemrxiv.org |

The ketone functionality can be converted to a geminal difluoro group. The difluorination of 4,4-disubstituted-3-oxopyrrolidones can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). chemrxiv.org This reaction provides access to 3,3'-difluoropyrrolidine derivatives, which are of interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. chemrxiv.org The synthesis of 3,3-difluoro-4,4-dimethylpyrrolidine (B12834879) hydrochloride has been reported. manchesterorganics.comenaminestore.comcymitquimica.com

Table 4: Difluorination of 4,4-Disubstituted-3-oxopyrrolidones

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4,4-disubstituted-3-oxopyrrolidone | DAST | 3,3'-difluoro-derived pyrrolidine (B122466) | chemrxiv.org |

Nucleophilic Substitution Reactions

While the primary reactivity of this compound is at the C-3 ketone, reactions can also occur at other positions, particularly after functionalization. For instance, after conversion of the ketone to a suitable leaving group, nucleophilic substitution can occur at the C-3 position. sci-hub.se

Furthermore, the nitrogen atom of the pyrrolidine ring is a nucleophile and can participate in substitution reactions. For example, N-alkylation or N-acylation can be readily achieved.

Interconversion Pathways to Novel Pyrrolidinone Scaffolds

This compound and its derivatives serve as versatile starting materials for the synthesis of novel pyrrolidinone and other heterocyclic scaffolds. chemrxiv.orgresearchgate.net The various transformations at the C-3 position, such as reduction, amination, and halogenation, lead to a diverse array of functionalized pyrrolidines. chemrxiv.org These functionalized products can then be used in further synthetic steps to construct more complex molecules, including spirocyclic systems and other drug-like scaffolds. chemrxiv.org The ability to readily convert 4,4-disubstituted-3-oxopyrrolidones into 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines makes this class of compounds a valuable platform for diversity-oriented synthesis in medicinal chemistry. chemrxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the protons on the pyrrolidine ring and the methyl groups exhibit characteristic chemical shifts. The gem-dimethyl protons at the C4 position typically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons at C2 and C5, being adjacent to the carbonyl group and the nitrogen atom respectively, show distinct signals. The chemical shifts are influenced by the solvent and the presence of any substituents on the pyrrolidine ring. msu.edulibretexts.org For instance, in derivatives, the introduction of different functional groups can cause significant shifts in the proton signals, providing valuable information about their position and stereochemistry. ijrcs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in a unique chemical environment. savemyexams.com The carbonyl carbon (C=O) of the ketone at the C3 position is characteristically found in the downfield region of the spectrum, typically between 205-220 ppm. bhu.ac.inpressbooks.pub The quaternary carbon at C4, bonded to the two methyl groups, also has a specific chemical shift. The carbons of the two methyl groups at C4 are equivalent and thus produce a single signal. The methylene carbons at C2 and C5 are also distinguishable based on their proximity to the carbonyl group and the nitrogen atom. pressbooks.pub Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals. libretexts.org

Interactive Data Table: Representative NMR Data for Pyrrolidinone Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| (S)-5-(Hydroxymethyl)-3,3-dimethylpyrrolidin-2-one | ¹³C | 178.9 | - | C2 (Carbonyl) |

| ¹³C | 67.3 | - | C5 (Hydroxymethyl) | |

| ¹³C | 29.1 | - | C3 (gem-dimethyl) | |

| 1,4-dihydropyridine Derivative ijrcs.org | ¹H | 7.26 | s | NH (pyridine ring) |

| ¹H | 6.6-6.7 | m | Ph-ring | |

| ¹H | 1.32 | t | C3,5-CH₂-CH ₃ | |

| ¹H | 2.3 | s | C2,6-CH ₃ | |

| ¹H | 3.0-3.3 | m | C3,5-CH ₂-CH₃ | |

| 3,3-Dimethylpiperidin-4-one hydrochloride | ¹³C | ~205–210 | - | Carbonyl |

| ¹H | ~1.2–1.5 | - | C(CH₃)₂ |

Note: Chemical shifts are dependent on the solvent and the specific derivative.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

A prominent and strong absorption band is observed in the region of 1700-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ketone group. msu.edu The exact position of this band can be influenced by ring strain and the electronic effects of neighboring substituents. The C-H stretching vibrations of the methyl and methylene groups are typically observed in the range of 2850-3000 cm⁻¹. libretexts.org The C-N stretching vibration of the pyrrolidine ring usually appears in the fingerprint region, which is the complex area of the spectrum below 1500 cm⁻¹. msu.edulibretexts.org In derivatives containing an N-H bond, a characteristic absorption band will be present in the region of 3300-3500 cm⁻¹. msu.edu

Interactive Data Table: Characteristic IR Absorption Bands for Pyrrolidinone and Related Structures

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | 1700-1750 msu.edu | Strong |

| Alkane (C-H) | Stretch | 2850-3000 libretexts.org | Medium to Strong |

| Amine (N-H) | Stretch | 3300-3500 msu.edu | Weak to Medium |

| Amine (C-N) | Stretch | 1000-1250 msu.edu | Medium |

| Alcohol (O-H) | Stretch (H-bonded) | 3200-3550 nobraintoosmall.co.nz | Strong, Broad |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. neu.edu.tr This information is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. neu.edu.tr

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecular ion can lead to characteristic fragment ions. For example, the loss of a methyl group or the cleavage of the pyrrolidine ring can produce specific fragments that aid in structure elucidation. For derivatives, the mass spectrum will show a molecular ion peak corresponding to the modified structure, and the fragmentation pattern will reflect the nature and position of the substituents. uzh.chacs.org

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

If this compound or its derivatives can be obtained as single crystals of suitable quality, XRD analysis can reveal the exact solid-state structure. researchgate.netmdpi.com The resulting crystal structure would confirm the connectivity of atoms and provide insights into intermolecular interactions, such as hydrogen bonding, in the crystal packing. researchgate.netiucr.org The analysis of crystal structures of various derivatives can help in understanding structure-activity relationships. pdbj.orgebi.ac.ukrcsb.org

Conclusion

Theoretical and Computational Investigations of 4,4 Dimethylpyrrolidin 3 One Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For pyrrolidinone analogues, DFT methods like B3LYP are widely used to optimize molecular geometries, predict spectroscopic signatures, and analyze electronic characteristics.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For pyrrolidinone analogues, the distribution of HOMO and LUMO orbitals reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for understanding intermolecular interactions.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released when an electron is added |

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (C2-O1) | 45.5 |

| LP (O1) | σ* (N1-C2) | 18.2 |

| σ (C4-C5) | σ* (N1-C2) | 5.1 |

Theoretical vibrational spectroscopy, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular vibrations (e.g., stretching, bending, twisting) to the peaks observed in experimental spectra. A comparison between the calculated and experimental spectra serves as a powerful method for structural confirmation. Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the correlation with experimental data.

| Vibrational Mode | Experimental Frequency (FT-IR) | Calculated Frequency (DFT/B3LYP) | Assignment |

|---|---|---|---|

| ν1 | 1685 | 1705 | C=O stretching |

| ν2 | 2960 | 2975 | C-H stretching (methyl) |

| ν3 | 1450 | 1455 | CH2 scissoring |

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonds and atomic interactions based on the topology of the electron density (ρ(r)). This analysis identifies bond critical points (BCPs) between atoms, and the properties at these points, such as the electron density and its Laplacian (∇²ρ(r)), characterize the nature of the interaction. A negative Laplacian indicates a covalent bond (charge concentration), while a positive Laplacian suggests a closed-shell interaction, such as an ionic bond or a van der Waals interaction. QTAIM is particularly useful for analyzing both strong covalent bonds and weaker non-covalent interactions, like hydrogen bonds, within molecular systems.

| Bond | Electron Density (ρ(r)) | Laplacian (∇²ρ(r)) | Bond Character |

|---|---|---|---|

| C=O | 0.35 | -0.85 | Covalent |

| N-C | 0.28 | -0.72 | Covalent |

| C-H | 0.25 | -0.65 | Covalent |

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Academic Context)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). In an academic setting, docking studies on pyrrolidinone analogues are used to explore potential interactions with protein binding sites, providing hypotheses about their binding modes and affinities. These studies help rationalize structure-activity relationships by identifying key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The results are often quantified by a scoring function, which estimates the binding affinity.

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Tyr84, Ser120, Phe210 |

| Types of Interactions | Hydrogen bond with Ser120; π-π stacking with Tyr84 |

Conformational Analysis and Stereochemical Impact on Molecular Properties

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional structure. Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. The five-membered pyrrolidine (B122466) ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms.

| Conformer | Dihedral Angle (C2-N1-C5-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Envelope (C4-exo) | -25.0° | 0.0 (most stable) |

| Envelope (C4-endo) | +24.5° | 2.1 |

| Twist | -15.2° | 1.5 |

Advanced Applications in Organic Synthesis and Materials Science

4,4-Dimethylpyrrolidin-3-one as a Versatile Synthetic Building Block

The unique structural features of this compound make it an invaluable starting material for creating a diverse range of more complex molecules. The ketone functionality allows for a wide array of chemical modifications, while the pyrrolidine (B122466) ring serves as a robust core for building stereochemically rich structures.

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry. While this compound is achiral, its derivatives can be readily transformed into enantiopure building blocks for chiral synthesis. A common strategy involves the conversion of the ketone at the C3 position into a chiral center. For instance, asymmetric reduction of the ketone can yield chiral 4,4-dimethylpyrrolidin-3-ol.

Furthermore, methodologies developed for analogous structures, such as 4,4-dimethylpyrrolidin-2-one, demonstrate the feasibility of producing enantiopure derivatives. Procedures have been established for the enantiodivergent synthesis of compounds like 3-amino-4,4-dimethyl-1-phenylpyrrolidin-2-one. These methods often rely on classical resolution techniques or the use of chiral auxiliaries to separate enantiomers, providing access to optically pure starting materials that are crucial for the synthesis of chiral molecules. More advanced strategies, such as catalytic asymmetric synthesis, have been developed for pyrrolidine derivatives, enabling the precise installation of deuterium-containing stereogenic centers, which highlights the sophisticated level of stereochemical control achievable with this scaffold.

Fused heterocyclic systems are prevalent in biologically active molecules. This compound serves as an excellent precursor for constructing such frameworks, particularly those where the pyrrolidine ring is annulated with another ring system. The pyrrolo[3,4-c]pyridine skeleton, for example, is found in compounds with a range of biological activities.

The synthesis of these fused systems can be envisioned starting from the this compound core. The ketone at C3 and the amine at C1 are reactive handles that can participate in cyclization reactions to build an adjacent pyridine (B92270) ring. A typical synthetic sequence might involve the reaction of the C3 ketone with a suitable reagent to introduce the necessary atoms for the pyridine ring, followed by an intramolecular cyclization. The development of multi-component reactions (MCRs) provides an efficient pathway to such fused systems, where several simple starting materials combine in a single step to form a complex product.

Spirocycles, compounds containing two rings connected by a single common atom, possess unique three-dimensional structures that are of great interest in synthetic chemistry. The pyrrolidine scaffold is frequently incorporated into spirocyclic architectures, and this compound is a valuable precursor for this purpose.

A primary method for constructing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction involving an azomethine ylide. An azomethine ylide can be generated from a derivative of this compound, which then reacts with an alkene (dipolarophile) to form the pyrrolidine ring of the spirocycle. Multicomponent reactions that proceed via 1,3-dipolar cycloaddition have been developed to synthesize complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeletons under mild conditions. In these reactions, the order of addition of the reactants—typically a primary amine, a maleimide, and an aldehyde—is crucial for achieving high yields.

The scope of this reaction is broad, allowing for the synthesis of various spirocyclic structures by changing the components.

| Entry | Aldehyde | Maleimide | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Cinnamaldehyde | N-Methylmaleimide | 88 | 2:1 |

| 2 | Benzaldehyde | N-Methylmaleimide | 91 | >95:5 |

| 3 | 4-Nitrobenzaldehyde | N-Methylmaleimide | 93 | >95:5 |

| 4 | 2-Furaldehyde | N-Methylmaleimide | 85 | >95:5 |

| 5 | Cinnamaldehyde | N-Phenylmaleimide | 90 | 3:1 |

| 6 | Cinnamaldehyde | N-Benzylmaleimide | 83 | 3:1 |

Role in Organocatalysis and Asymmetric Catalysis

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. The chiral pyrrolidine scaffold, most famously represented by the amino acid proline, is a privileged structure in this field.

Derivatives of this compound are promising candidates for the development of novel organocatalysts. The gem-dimethyl group at the C4 position can enforce a specific conformation on the pyrrolidine ring, which can translate to higher stereoselectivity in catalyzed reactions. This steric bulk can create a well-defined chiral pocket around the catalytic site. The ketone at C3 can be reduced to a hydroxyl group, which can then act as a hydrogen-bond donor to activate electrophilic substrates. Alternatively, the ketone can serve as an anchor point for attaching other functional groups to fine-tune the catalyst's properties. The synthesis of new pyrrolidine-based catalysts and their successful application in asymmetric Michael additions demonstrates the potential of this structural class.

Development of Novel Methodologies for Heterocycle Construction

The importance of the pyrrolidine ring in chemistry has driven the development of new and efficient synthetic methods for its construction. Beyond traditional cyclization approaches, modern methodologies offer access to highly substituted and stereochemically complex pyrrolidines.

One of the most powerful and versatile methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This reaction allows for the creation of multiple stereocenters in a single, highly controlled step. Recent advancements have focused on developing new chiral catalysts that can control both the diastereo- and enantioselectivity of the cycloaddition.

Another innovative approach is the iridium-catalyzed reductive generation of azomethine ylides directly from stable precursors like tertiary amides or lactams. This method avoids the need for pre-functionalized starting materials and proceeds under mild conditions, providing efficient access to complex pyrrolidine architectures. These advanced methodologies are critical for synthesizing novel pyrrolidine derivatives, including those based on the 4,4-dimethyl-3-one framework, for various applications.

Potential in Advanced Materials and Chemical Technologies (Non-Pharmacological Applications)

While much of the research on pyrrolidine derivatives has been driven by their pharmacological potential, the unique properties of this scaffold also make it attractive for applications in materials science and chemical technology. The pyrrolidine ring is a robust, stable, and synthetically tunable platform.

The lactam subgroup of pyrrolidinones, specifically 2-pyrrolidones, are known precursors in materials science. For example, radical cyclization methods are used to synthesize 2-pyrrolidones, which are valuable structural motifs. By analogy, the this compound structure could be incorporated into novel polymers. The secondary amine provides a site for polymerization or for grafting the molecule onto a polymer backbone, while the gem-dimethyl group could enhance the thermal stability and modify the physical properties of the resulting material.

Furthermore, the rigid, chiral nature of pyrrolidine derivatives makes them excellent ligands for transition metals. Such metal-ligand complexes can be used as catalysts in a variety of industrial processes, including asymmetric polymerization for the creation of specialized polymers. The pyrrolidine scaffold can also be integrated into larger molecular systems designed as fluorescent sensors or molecular switches, where the nitrogen atom can coordinate with metal ions, leading to a change in optical properties.

Conclusion and Future Research Perspectives

Current State of Research on 4,4-Dimethylpyrrolidin-3-one

Research specifically focused on this compound remains in a nascent stage. While the broader class of 4,4-disubstituted-3-oxopyrrolidones has garnered some attention as versatile synthetic intermediates, dedicated studies on the unique properties and applications of the dimethylated analogue are limited.

A significant contribution to the synthesis of this class of compounds is a multi-gram scale, three-step procedure that allows for the efficient production of 4,4-disubstituted-3-oxopyrrolidones from commercially available and cost-effective reagents. chemrxiv.org This methodology represents a crucial step forward, as it provides a scalable pathway to access these valuable building blocks. The resulting 3-oxopyrrolidones are pivotal precursors for a variety of functionalized pyrrolidones, including 3-aminopyrrolidones, 3-hydroxypyrrolidones, and 3,3'-difluoropyrrolidines. chemrxiv.org The availability of such synthetic routes is essential for enabling further investigation into the chemical and biological activities of compounds like this compound.

The primary value of this compound, at present, lies in its potential as a molecular scaffold. The gem-dimethyl group at the 4-position introduces conformational rigidity and steric bulk, which can be advantageous in the design of bioactive molecules by locking the pyrrolidinone ring into a specific conformation. This structural feature can influence binding affinity and selectivity for biological targets. The ketone functionality at the 3-position offers a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Emerging Trends in Pyrrolidinone Chemistry

The broader field of pyrrolidinone chemistry is dynamic and continually evolving, driven by the persistent demand for novel therapeutic agents and advanced materials. Several key trends are shaping the future of this area and will undoubtedly influence the trajectory of research on specific derivatives like this compound.

One of the most significant trends is the increasing emphasis on green and sustainable chemistry . datainsightsmarket.comhashnode.dev This includes the development of more environmentally friendly synthetic methods that minimize waste, reduce the use of hazardous reagents, and employ renewable resources. The shift towards bio-based production processes and the use of eco-friendly solvents are becoming increasingly important. hashnode.dev Microwave-assisted organic synthesis (MAOS) is one such technique that has been successfully applied to the synthesis of pyrrolidines, offering increased efficiency and supporting the principles of green chemistry. nih.gov

Another major trend is the development of novel catalytic systems for the synthesis and functionalization of the pyrrolidinone ring. This includes the use of N-heterocyclic carbenes (NHCs) for radical tandem cyclization/coupling reactions to construct highly functionalized 2-pyrrolidinones in a transition-metal-free manner. rsc.org Furthermore, copper-catalyzed intramolecular C-H amination presents a powerful tool for the synthesis of pyrrolidines. acs.org Asymmetric organocatalysis, utilizing chiral pyrrolidine-based catalysts, continues to be a highly active area of research for the enantioselective synthesis of complex molecules. mdpi.com

The exploration of the pharmacological potential of pyrrolidinone derivatives remains a central theme. nih.gov The pyrrolidinone scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of biologically active compounds. acs.org Current research is focused on developing pyrrolidinone-based compounds with a wide array of therapeutic applications, including as anticancer, antibacterial, anti-inflammatory, and central nervous system-acting agents. nih.gov The three-dimensional nature of the saturated pyrrolidinone ring allows for a more effective exploration of pharmacophore space compared to planar aromatic systems. nih.gov

Untapped Avenues for Synthetic Innovation and Theoretical Exploration

While the foundational synthesis of this compound has been addressed, significant opportunities for synthetic innovation and deeper theoretical understanding remain.

From a synthetic perspective , the development of enantioselective routes to chiral 4,4-disubstituted-3-oxopyrrolidones is a critical next step. The introduction of stereocenters would vastly expand the utility of these building blocks in the synthesis of chiral drugs and other bioactive molecules. Exploring novel cyclization strategies, potentially leveraging modern catalytic methods, could lead to more efficient and versatile syntheses of the this compound core. Furthermore, the development of new methodologies for the direct functionalization of the pyrrolidinone ring, particularly at the C-H bonds, would provide more direct access to a wider range of derivatives.

Theoretical exploration of this compound and its derivatives offers another promising frontier. Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the compound's conformational preferences, electronic properties, and reactivity. acs.org Such studies could predict the outcomes of chemical reactions, elucidate reaction mechanisms, and guide the rational design of new derivatives with specific properties. For instance, theoretical calculations could help in understanding how the gem-dimethyl group influences the puckering of the pyrrolidinone ring and how this, in turn, affects its interaction with biological macromolecules.

Q & A

Q. What are the common synthetic routes for 4,4-Dimethylpyrrolidin-3-one, and how are reaction conditions optimized?

Methodological Answer:

- Microwave-Assisted Synthesis : Reactions are conducted using microwave reactors (e.g., CEM Explorer Synthesizer) to accelerate reaction kinetics. Typical conditions include temperatures of 100–150°C, solvent systems like ethanol or DMF, and reaction times of 10–30 minutes .

- Purification : Column chromatography (silica gel, 230–400 mesh) or automated systems (e.g., CombiFlash Companion) with gradients of ethyl acetate/hexane or dichloromethane/methanol are used. Purity is confirmed via HPLC–MS (>95% by PDA detection at 220–310 nm) .

- Optimization : Design of Experiments (DoE) is recommended to test variables (e.g., solvent polarity, catalyst loading). For example, microwave power adjustments can reduce side-product formation .

Q. How is the structural identity of this compound confirmed?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (300–400 MHz) in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) identifies methyl groups (δ 1.2–1.5 ppm) and carbonyl signals (δ 170–180 ppm). ¹³C NMR confirms quaternary carbons and ring structure .

- Mass Spectrometry : High-resolution MS (e.g., Agilent QTOF) provides accurate mass (<5 ppm error) for molecular formula validation. ESI+ mode is preferred for protonated ion detection .

- Cross-Validation : Compare spectral data with structurally related compounds (e.g., pyrrolidinone derivatives in ) .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during this compound synthesis?

Methodological Answer:

- Byproduct Analysis : Use LC–MS to identify impurities (e.g., dimerization products or oxidation intermediates). Adjust reaction stoichiometry or introduce scavengers (e.g., molecular sieves) to suppress side reactions .

- Catalytic Systems : Test palladium or ruthenium catalysts for selective cyclization. For example, Pd(OAc)₂ in acetonitrile improves ring-closure efficiency .

- In-Situ Monitoring : Employ ReactIR or inline HPLC to track reaction progress and terminate before degradation .

Q. What advanced techniques resolve contradictions in reported reactivity or stability data?

Methodological Answer:

- Methodological Triangulation : Combine experimental data (e.g., kinetic studies) with computational models (e.g., DFT calculations for transition-state analysis) to validate mechanisms .

- Environmental Controls : Replicate studies under inert atmospheres (N₂/Ar) to assess oxidative degradation. Stability tests at varying pH (1–14) and temperatures (4–40°C) identify degradation pathways .

- Meta-Analysis : Compare datasets from divergent methodologies (e.g., microwave vs. conventional heating) to isolate variables affecting reactivity .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., sigma-1 or GPCRs). Validate with MD simulations (NAMD/GROMACS) to assess stability .

- QSAR Studies : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bonding capacity. Train models with datasets from heterologous receptor assays (e.g., ’s odorant receptor profiling) .

- Hybrid Approaches : Combine wet-lab agonistic profiles (e.g., calcium flux assays) with machine learning (e.g., Random Forest) to predict off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.